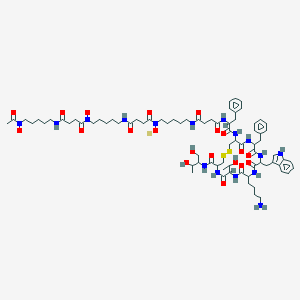
2,3,4,5-Tétrafluoronitrobenzène
Vue d'ensemble
Description
2,3,4,5-Tetrafluoronitrobenzene is a polyfluoroarene with the molecular formula C6HF4NO2 and a molecular weight of 195.07 g/mol . This compound is characterized by the presence of four fluorine atoms and a nitro group attached to a benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Applications De Recherche Scientifique
2,3,4,5-Tetrafluoronitrobenzene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Material Science: In the development of advanced materials with specific properties.
Pharmaceuticals: As a precursor in the synthesis of pharmaceutical compounds.
Agricultural Chemicals: Used in the production of agrochemicals.
Mécanisme D'action
Target of Action
The primary target of 2,3,4,5-Tetrafluoronitrobenzene is bacterial enzymes in the cell wall . The compound interacts with the active site of these enzymes, which play a crucial role in maintaining the structural integrity of the bacterial cell .
Mode of Action
2,3,4,5-Tetrafluoronitrobenzene reacts with the active site of bacterial enzymes to form nitroso-derivatives and other reaction products . This interaction disrupts the normal functioning of the enzymes, leading to a loss of structural integrity in the bacterial cell wall .
Biochemical Pathways
It’s known that the compound’s interaction with bacterial enzymes can disrupt essential biochemical processes, such as cell wall synthesis .
Result of Action
The result of 2,3,4,5-Tetrafluoronitrobenzene’s action is the disruption of the bacterial cell wall, leading to the death of the bacteria . It is effective against both gram-positive and gram-negative bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetrafluoronitrobenzene can be synthesized through the nitration of 2,3,4,5-tetrafluorobenzene using nitric acid in the presence of sulfuric acid . The reaction typically involves maintaining a controlled temperature to ensure the selective introduction of the nitro group.
Industrial Production Methods: Industrial production of 2,3,4,5-tetrafluoronitrobenzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,5-Tetrafluoronitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound reacts with nucleophiles such as methanol to form substituted products.
Mercuration: It can undergo mercuration reactions to form organomercury compounds.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Methanol, typically under reflux conditions.
Mercuration: Mercury(II) acetate in the presence of a suitable solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substituted Diaryl Sulphides: Formed from reactions with thioureas.
Amino Derivatives: Formed from the reduction of the nitro group.
Comparaison Avec Des Composés Similaires
- 2,4,6-Trifluoronitrobenzene
- 1-Bromo-2,4,5-trifluorobenzene
- 2,4-Difluoronitrobenzene
- Pentafluoronitrobenzene
Comparison: 2,3,4,5-Tetrafluoronitrobenzene is unique due to the specific positioning of the fluorine atoms and the nitro group, which imparts distinct reactivity and properties compared to other fluorinated nitrobenzenes . This unique structure makes it particularly valuable in applications requiring selective reactivity and stability .
Propriétés
IUPAC Name |
1,2,3,4-tetrafluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4NO2/c7-2-1-3(11(12)13)5(9)6(10)4(2)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMDVNZEIQDZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204386 | |
| Record name | 2,3,4,5-Tetrafluoronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5580-79-0 | |
| Record name | 1,2,3,4-Tetrafluoro-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5580-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5-Tetrafluoronitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5580-79-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4,5-Tetrafluoronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrafluoronitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,5-TETRAFLUORONITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N9SSF4I6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3,4,5-Tetrafluoronitrobenzene react with nucleophiles like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)?
A1: Research indicates that 2,3,4,5-Tetrafluoronitrobenzene reacts with TBD in acetonitrile, even in the presence of water molecules. This reaction leads to the formation of both ortho and para substituted nitro-compounds. Interestingly, the reaction rate is independent of the specific fluorinated nitrobenzene used (including isomers like 2,3,4,6-tetrafluoronitrobenzene and pentafluoronitrobenzene). This suggests that the rate-determining step is not the initial formation of the Meisenheimer complex between the nitrobenzene and TBD. Instead, the rate-limiting step is believed to be the subsequent hydrolysis of one of the TBD rings. []
Q2: Is 2,3,4,5-Tetrafluoronitrobenzene susceptible to mercuration reactions?
A2: Yes, studies have shown that 2,3,4,5-Tetrafluoronitrobenzene can undergo mercuration. This reaction has been investigated alongside the mercuration of other fluorinated benzene derivatives, including 1,2,3,4-tetrafluorobenzene, 1,2,3,5-tetrafluorobenzene, and 2,3,5,6-tetrafluoroanisole. This research explores the reactivity patterns of these compounds and the influence of substituents on the mercuration process. []
Q3: Has 2,3,4,5-Tetrafluoronitrobenzene been investigated for potential biological activity?
A3: While not extensively studied for pharmaceutical applications, 2,3,4,5-Tetrafluoronitrobenzene and a series of related fluorinated aromatic compounds have been evaluated for their molluscicidal activity. This research aimed to identify structural features influencing this activity and potentially contribute to the development of more effective and targeted molluscicides. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methyl-1-acetoxycalix[6]arene](/img/structure/B133443.png)

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B133452.png)





